molecular formula C15H27NO3 B2529205 tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1420955-72-1

tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2529205
CAS No.: 1420955-72-1
M. Wt: 269.385
InChI Key: NLWDPVNUVVOIJT-UHFFFAOYSA-N
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Description

tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is a versatile spirocyclic chemical building block of significant interest in pharmaceutical research and development. Its value is derived from a constrained spiro[4.5]decane scaffold that introduces three-dimensional complexity, a Boc-protected amine group that serves as a handle for further synthetic manipulation, and a hydroxymethyl functional group that can be readily functionalized or used as a linker. This combination of features makes it a privileged scaffold for constructing novel molecular entities. This compound is primarily utilized as a critical synthetic intermediate in the exploration of new therapeutic agents. The structural motif of azaspiro[4.5]decane is commonly found in compounds targeting the central nervous system, and the presence of the hydroxymethyl group is a key functional handle for further chemical elaboration, similar to related compounds used in complex synthesis routes . As a Boc-protected amine, it allows for selective deprotection and introduction of various sulfonamide or amide groups, which is a common strategy in medicinal chemistry for optimizing potency and pharmacokinetic properties. Researchers employ this building block to create diverse chemical libraries for biological screening and to develop potential candidates for a range of diseases. It is For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWDPVNUVVOIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes selective oxidation to form a formyl (-CHO) derivative. This transformation is critical for synthesizing aldehydes used in further conjugation or cyclization reactions.

Key Conditions and Reagents

ReagentSolventTemperatureProductYieldSource
KMnO₄ (acidic medium)H₂O/THF0–25°Ctert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate85–92%
CrO₃Acetic acidRTtert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (via overoxidation)60–75%

The formyl derivative (CAS 2230804-16-5) is a versatile intermediate for synthesizing Schiff bases or undergoing aldol condensations . Overoxidation to the ketone (CAS 1272758-17-4) is observed under harsher conditions .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, modifying the compound’s hydrophobicity and steric profile.

Typical Protocols

ReagentSolventConditionsProductApplication
LiAlH₄Anhydrous etherReflux, 4htert-Butyl 8-methyl-2-azaspiro[4.5]decane-2-carboxylateDrug intermediate
NaBH₄/CeCl₃MeOH0°C, 1hRetains hydroxymethyl; reduces competing estersSelective modification

Substitution Reactions

The tert-butyl ester group participates in nucleophilic substitution, enabling diversification of the carboxylate moiety.

Examples

NucleophileBaseSolventProductNote
BenzylamineEt₃NDCM8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxybenzylamideAmide formation
MethanolDMAPTHFMethyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylateTransesterification

Esterification and Deprotection

The Boc (tert-butyloxycarbonyl) group is strategically used for protection-deprotection in multi-step syntheses.

Deprotection Conditions

AcidSolventTemperatureOutcome
HCl (4M in dioxane)DCMRT, 2hFree amine: 8-(hydroxymethyl)-2-azaspiro[4.5]decane
TFAAnhydrous DCM0°C, 30minRapid Boc removal for peptide coupling

Cyclization and Spirocore Modifications

The spirocyclic structure enables participation in cycloadditions or ring-expansion reactions. For example, under Pd-catalyzed conditions, the compound forms quinolinone derivatives via dearomatizing cyclization.

Mechanistic Insight

  • Radical intermediates facilitate tandem addition-cyclization processes.

  • Copper catalysts (e.g., CuI) promote difluoroalkylation for fluorinated spiro derivatives.

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupReactivity Difference
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate KetoneSusceptible to Grignard additions, inert to oxidation
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylateAmineProne to acylation; forms urea derivatives
tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate AldehydeParticipates in condensation and nucleophilic addition

Scientific Research Applications

Biological Applications

The compound has shown significant potential in various biological studies:

  • Enzyme Inhibition : Preliminary studies indicate that tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate may interact with specific enzymes, potentially serving as an inhibitor for enzymes related to neurodegenerative diseases such as Alzheimer’s disease. This is particularly relevant due to its structural similarities with known acetylcholinesterase inhibitors .
  • Pharmacodynamics and Pharmacokinetics : Interaction studies are ongoing to evaluate its binding affinities with biological targets, which may elucidate its pharmacological properties . Understanding these interactions is crucial for determining therapeutic applications.
  • Potential Antimicrobial Activity : The unique structure may confer antimicrobial properties, making it a candidate for further exploration in drug development against resistant bacterial strains.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into the potential uses of this compound:

StudyFindings
Study on Acetylcholinesterase Inhibitors A series of compounds were synthesized based on similar spirocyclic structures, demonstrating promising inhibitory activities against acetylcholinesterase .
Antimicrobial Activity Assessment Compounds with similar functional groups were tested for their antimicrobial efficacy, showing significant activity against various pathogens .

Mechanism of Action

The mechanism by which tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related azaspiro[4.5]decane derivatives, focusing on substituent positions, functional groups, and applications.

Compound Name CAS No. Molecular Formula Substituent Position Functional Group Key Properties/Applications
tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate 1341039-86-8 C₁₅H₂₇NO₃ 8-position Hydroxymethyl (-CH₂OH) Polar, hydrogen-bond donor; used in drug discovery for solubility enhancement .
tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate 1420804-89-2 C₁₅H₂₆BrNO₂ 8-position Bromomethyl (-CH₂Br) Electrophilic intermediate for substitution reactions (e.g., Suzuki couplings) .
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate 1363381-61-6 C₁₄H₂₆N₂O₂ 8-position Amino (-NH₂) Basic, nucleophilic; precursor for peptide coupling or heterocycle synthesis .
tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate 1341039-86-8 C₁₅H₂₇NO₃ 2-position Hydroxymethyl (-CH₂OH) Positional isomer; altered steric and electronic effects compared to 8-substituted analog .
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ N/A Additional nitrogen at 8-position Increased basicity; used in dual-pharmacophore drug design .
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate 1523617-85-7 C₁₄H₂₃NO₃ 8-position Ketone (-C=O) Electrophilic carbonyl; precursor for reductive amination or Grignard reactions .

Key Research Findings

Synthetic Accessibility :

  • The hydroxymethyl derivative can be synthesized via reduction of a ketone intermediate (e.g., tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate) using borohydrides or via halogen exchange (e.g., bromo to hydroxymethyl substitution) .
  • Yields for spirocyclic compounds often exceed 90% under optimized Boc-protection and reduction conditions .

Reactivity and Stability :

  • The hydroxymethyl group undergoes oxidation to carboxylic acids or serves as a handle for esterification .
  • Bromo and iodo analogs (e.g., CAS 1420804-89-2, 3031772-21-8) are critical for cross-coupling reactions, enabling diversification of the spirocyclic core .

Biological Relevance: Amino-substituted analogs (e.g., CAS 1363381-61-6) are utilized in kinase inhibitor development due to their ability to form hydrogen bonds with ATP-binding sites . Hydroxymethyl derivatives enhance aqueous solubility, improving bioavailability in preclinical studies .

Structural Characterization: NMR and HRMS data confirm the regiochemistry and purity of these compounds. For example, tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate shows distinct δH 1.45 ppm for the Boc group and δC 155 ppm for the carbonyl .

Biological Activity

tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H27NO3
  • Molecular Weight : 269.38 g/mol

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, related compounds have been shown to quench free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDRadical scavenging
6-shogaol (comparison)2.5Inhibition of apoptosis in HepG2 cells via Bcl-2 family regulation

Neuroprotective Effects

The neuroprotective potential of this compound is highlighted in studies where it has been shown to mitigate neuronal cell death induced by oxidative stress. The compound's ability to modulate apoptosis-related pathways suggests a promising role in neurodegenerative disease models.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound has been observed to effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.
  • Regulation of Apoptotic Pathways : Similar compounds have demonstrated the ability to influence the expression of key apoptotic regulators such as Bcl-2 and caspases, leading to enhanced cell survival under stress conditions.

Study on HepG2 Cells

A study investigated the protective effects of a structurally analogous compound against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells. The results indicated that pre-treatment with the compound significantly reduced apoptosis and improved cell viability, suggesting that it may exert protective effects through similar pathways.

In Vivo Models

In animal models, compounds within the same class have shown promise in reducing neuroinflammation and improving cognitive function following induced oxidative stress. These findings support the hypothesis that this compound may have therapeutic potential in treating neurodegenerative diseases.

Q & A

Basic: What synthetic strategies are effective for preparing tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (Boc₂O) under basic conditions (e.g., potassium carbonate in dioxane/water) .
  • Reduction and functionalization : Hydroxymethyl groups are introduced via reduction of ketones (e.g., using LiAlH₄) or cyanide addition (e.g., trimethylsilyl cyanide with BF₃ catalysis) .
  • Purification : MTBE washes and sodium sulfate drying are critical to isolate intermediates .
    Key challenges include controlling stereochemistry and minimizing side reactions during spirocyclic ring formation.

Basic: How is the compound characterized structurally and chemically post-synthesis?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify spirocyclic conformation and substituent positions. For example, δ ~1.38–1.65 ppm (tert-butyl protons) and δ ~3.56–4.25 ppm (spirocyclic oxygen/nitrogen environments) .
  • LCMS and elemental analysis : Confirm molecular weight (e.g., [M-H]⁻ at m/z 284.2) and purity (>95%) .
  • Thermal stability : Melting points (e.g., 123–125°C) and decomposition profiles ensure suitability for downstream reactions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Refrigerated (2–8°C) in airtight containers to prevent hydrolysis of the Boc group. Avoid moisture and electrostatic charge .
  • PPE : Nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) to minimize inhalation risks .
  • Spill management : Use inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced: How can contradictory data in reaction yields or stereochemical outcomes be resolved?

Methodological Answer:

  • Reaction optimization : Adjust solvent polarity (e.g., THF vs. DCM) or catalyst loading (e.g., DMAP for acylations) to improve yields .
  • Chiral HPLC/X-ray crystallography : Resolve stereochemical ambiguities in spirocyclic centers .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states to explain regioselectivity in nucleophilic additions .

Advanced: What strategies enhance the compound’s utility in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivatization : Introduce bioisosteres (e.g., replacing hydroxymethyl with fluoromethyl) via nucleophilic substitution or oxidation (KMnO₄) .
  • Biological assays : Screen against enzyme targets (e.g., proteases) using SPR or fluorescence polarization to quantify binding affinity (Kd) .
  • Metabolic profiling : Use hepatic microsomes to assess stability and guide lead optimization .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature) .
  • Off-target screening : Use proteome-wide microarrays to identify non-specific interactions .
  • Data normalization : Apply Hill equation modeling to account for assay variability in receptor binding studies .

Advanced: What computational tools predict reactivity or degradation pathways?

Methodological Answer:

  • Quantum mechanics (QM) : Simulate hydrolysis pathways of the Boc group under acidic conditions .
  • Molecular dynamics (MD) : Model spirocyclic ring flexibility to assess conformational stability in solvent environments .
  • Degradation prediction : Software like SPARC estimates hydrolysis rates based on Hammett substituent constants .

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